2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone
Overview
Description
2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation typically starts with the formation of the oxazole ring. This is often achieved by cyclization reactions involving precursor compounds like amino acids or esters. The methylphenyl group is usually introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods: : On an industrial scale, the compound can be synthesized using batch reactors under controlled temperatures and pressures. The scalability of the process is facilitated by the availability of precursor materials and the robustness of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various reactions such as:
Oxidation: : When exposed to oxidizing agents, it can form oxides or hydroxides.
Reduction: : Reducing agents can convert it into different reduced forms.
Substitution: : The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous medium.
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogens and other nucleophiles in solvents like dimethylformamide (DMF).
Major Products Formed: : The products vary but can include ketones, alcohols, and substituted oxazoles depending on the reaction type.
4. Scientific Research Applications: 2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone finds applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Employed in the development of materials with specific electronic or optical properties.
5. Mechanism of Action: The compound exerts its effects through interactions at the molecular level:
Molecular Targets and Pathways: : It can bind to enzymes, altering their activity. Its oxazole ring enables it to interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing cellular pathways involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Other Compounds
2-[4-methyl-2-(methylthio)-1,3-thiazol-3-yl]-1-(4-methylphenyl)-1-ethanone: : Contains a thiazole ring instead of an oxazole.
2-[2-imino-4,5-dimethyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone: : Features an additional methyl group on the oxazole ring.
Uniqueness: : The combination of the imino group and the methylphenyl group in 2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone offers a unique blend of electronic and steric properties, making it a versatile scaffold in synthetic chemistry.
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Properties
IUPAC Name |
2-(2-imino-4-methyl-1,3-oxazol-3-yl)-1-(4-methylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)12(16)7-15-10(2)8-17-13(15)14/h3-6,8,14H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQZAQOKWBUEEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=COC2=N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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